Fmoc-d-allo-ile-oh
Overview
Description
Fmoc-d-allo-ile-oh is a synthetic amino acid derivative where the carboxyl group of the naturally occurring amino acid isoleucine is replaced with a 9-fluorenylmethyloxycarbonyl (FMOC) group. This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group during peptide synthesis .
Mechanism of Action
Target of Action
The primary target of Fmoc-D-Allo-Ile-OH is the amine group of amino acids . The compound acts as a protecting group for the amine, preventing undesired reactions during peptide synthesis .
Mode of Action
This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the controlled formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group allows for very rapid and highly efficient synthesis of peptides .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS . The Fmoc group has an approximate half-life of 6 seconds in this solution .
Biochemical Analysis
Biochemical Properties
Fmoc-D-allo-Ile-OH holds significant value as a reagent in peptide synthesis and diverse scientific research applications . Its FMOC-D-allo-Isoleucine group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions . This compound finds utility in synthesizing other biologically active compounds, including small molecules, drugs, and proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis . By protecting the carboxyl group of the amino acid during synthesis, it prevents unwanted reactions that could interfere with the formation of the desired peptide .
Molecular Mechanism
The molecular mechanism of this compound involves its FMOC group acting as a protective unit . This prevents undesired reactions of the amino acid’s carboxyl group during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents the formation of unwanted side products .
Temporal Effects in Laboratory Settings
This compound is renowned for its stability and high reactivity . This makes it a valuable reagent in peptide synthesis and diverse scientific research applications .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of peptide synthesis . It interacts with the carboxyl group of the amino acid isoleucine, preventing undesired reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-d-allo-ile-oh is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:
Activation: The carboxyl group of D-allo-Isoleucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated D-allo-Isoleucine is then coupled with the FMOC group in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high purity level.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated SPPS systems and large-scale purification methods .
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-allo-ile-oh undergoes various chemical reactions, including:
Hydrolysis: The FMOC group can be removed under basic conditions, such as treatment with piperidine.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chain.
Substitution: The FMOC group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Piperidine in dimethylformamide (DMF) is commonly used to remove the FMOC group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Removal of the FMOC group yields D-allo-Isoleucine.
Oxidation: Oxidation can lead to the formation of keto or hydroxyl derivatives.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Fmoc-d-allo-ile-oh has significant value in scientific research, particularly in the following areas:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving protein structure and function.
Industrial Applications: It is employed in the production of various chemical products and materials
Comparison with Similar Compounds
Fmoc-d-allo-ile-oh can be compared with other FMOC-protected amino acids, such as:
FMOC-D-Isoleucine: Similar in structure but differs in the stereochemistry of the isoleucine residue.
FMOC-L-Isoleucine: The L-isomer of isoleucine, differing in the stereochemistry at the alpha carbon.
FMOC-D-Leucine: Another FMOC-protected amino acid with a different side chain structure
This compound is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides and proteins .
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-ORAYPTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426315 | |
Record name | FMOC-D-allo-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118904-37-3 | |
Record name | FMOC-D-allo-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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